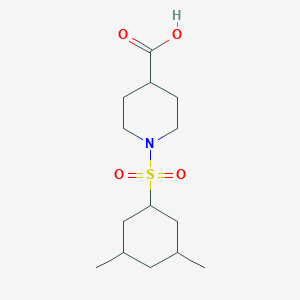![molecular formula C8H12N2O2 B3157842 3-[(2-Furylmethyl)amino]propanamide CAS No. 853127-43-2](/img/structure/B3157842.png)
3-[(2-Furylmethyl)amino]propanamide
Übersicht
Beschreibung
“3-[(2-Furylmethyl)amino]propanamide” is a synthetic compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It has attracted significant attention in the scientific community due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1=COC(=C1)CNCCC(=O)N . This indicates that the compound contains a furylmethyl group attached to an amino group, which is in turn attached to a propanamide group.Physical And Chemical Properties Analysis
Amides, including “this compound”, generally have high boiling points and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds . The solubility of amides in water is usually high for those with five or fewer carbon atoms .Wissenschaftliche Forschungsanwendungen
Root Growth-Inhibitory Activity
Research has demonstrated the potential of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, a class closely related to 3-[(2-Furylmethyl)amino]propanamide, in inhibiting root growth. These compounds showed potent root growth-inhibitory activity towards rape seedlings, indicating their potential use in agricultural applications (Kitagawa & Asada, 2005).
Anticonvulsant Studies
A study on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally similar to this compound, showed that these compounds have significant anticonvulsant effects in mice. They were found to be more potent than standard drugs like phenytoin and valproate in certain tests, suggesting a potential application in treating epilepsy (Idris, Ayeni, & Sallau, 2011).
Antibacterial and Antifungal Activity
Research into 3,3-diphenyl propanamide derivatives, which are structurally related to this compound, has shown that these compounds exhibit significant anthelmintic, antibacterial, and antifungal activities. This opens up possibilities for their use in developing new antimicrobial agents (Chaudhary et al., 2019).
Muscle Relaxant and Anticonvulsant Activities
N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, which are related to this compound, were evaluated for their muscle relaxant and anticonvulsant activities. Some of these compounds displayed selective activities, suggesting their potential therapeutic applications (Tatee et al., 1986).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-[(2-Furylmethyl)amino]propanamide are currently unknown . This compound is used for proteomics research , which involves the study of proteins, their structures, and functions
Mode of Action
As a compound used in proteomics research
Biochemical Pathways
As a compound used in proteomics research , it may influence various biochemical pathways depending on the proteins it interacts with. The downstream effects of these interactions are currently unknown.
Result of Action
As a compound used in proteomics research , it may have various effects depending on the proteins it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-8(11)3-4-10-6-7-2-1-5-12-7/h1-2,5,10H,3-4,6H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJDEFJNISXNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3157759.png)



![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157773.png)
![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157779.png)
![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157787.png)

![Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide](/img/structure/B3157808.png)

![(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B3157826.png)

![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157850.png)
